5-Bromo-1H-indazole-7-carbonitrile
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Overview
Description
5-Bromo-1H-indazole-7-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a bromine atom and a cyano group in the 5 and 7 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indazole-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing yields and minimizing byproducts, often using metal-catalyzed reactions to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indazole-7-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organometallic reagents, transition metal catalysts like Cu(OAc)2, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-1H-indazole-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for developing drugs with anticancer, anti-inflammatory, and antibacterial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of the bromine and cyano groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indazole-7-carbonitrile: Similar structure but with the bromine atom in a different position.
5-Nitro-1H-indazole-7-carbonitrile: Contains a nitro group instead of a bromine atom.
Uniqueness
5-Bromo-1H-indazole-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
IUPAC Name |
5-bromo-1H-indazole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-5(3-10)8-6(2-7)4-11-12-8/h1-2,4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFVLTUHQNORHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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